molecular formula C11H15NO5 B1627029 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate CAS No. 1170238-97-7

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate

Cat. No. B1627029
M. Wt: 241.24 g/mol
InChI Key: UGJZLXGXDCDGQL-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate, also known as Eria Jarensis, is a compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1-(2-methylphenyl)ethanol oxalate . The Inchi code is 1S/C9H13NO.C2H2O4/c1-7-4-2-3-5-8(7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Ligand Applications

The enantioselective synthesis of primary 1-(aryl)alkylamines via nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers demonstrates a pivotal application of compounds similar to 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate. This method has been applied to the asymmetric synthesis of G-protein-coupled receptor ligands, showcasing its utility in the development of pharmaceuticals (Atobe, Yamazaki, & Kibayashi, 2004).

Corrosion Inhibition

Derivatives of 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate have been explored for their corrosion inhibition efficiency. Specifically, ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives were studied for their ability to inhibit the corrosion of mild steel in acidic solutions. These findings highlight the potential industrial applications of such compounds in protecting metal surfaces (Djenane et al., 2019).

Antimicrobial Activities

The synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, which include structural motifs related to 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate, revealed significant antimicrobial activities against various bacterial strains. These compounds represent a new class of antimicrobials with potential applications in medical and agricultural settings (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Modulation of Biological Receptors

Research on the blockade of orexin-1 receptors indicates the importance of compounds like 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate in modulating the effects of orexin-2 receptor antagonism, affecting sleep promotion in rats. This study suggests potential therapeutic applications in sleep disorders (Dugovic et al., 2009).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-amino-1-(2-methylphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C2H2O4/c1-7-4-2-3-5-8(7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJZLXGXDCDGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590048
Record name Oxalic acid--2-amino-1-(2-methylphenyl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate

CAS RN

1170238-97-7
Record name Oxalic acid--2-amino-1-(2-methylphenyl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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